![molecular formula C12H16N2 B2520587 (3-Benzyl-1-bicyclo[1.1.1]pentanyl)hydrazine CAS No. 2287318-60-7](/img/structure/B2520587.png)
(3-Benzyl-1-bicyclo[1.1.1]pentanyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Benzyl-1-bicyclo[111]pentanyl)hydrazine is a compound with a unique bicyclic structure, characterized by a bicyclo[111]pentane core substituted with a benzyl group and a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzyl-1-bicyclo[1.1.1]pentanyl)hydrazine typically involves the use of [1.1.1]propellane as a key intermediate. One common method includes the reaction of [1.1.1]propellane with benzyl halides under radical conditions to form the benzyl-substituted bicyclo[1.1.1]pentane. This intermediate is then reacted with hydrazine to yield the final product .
Industrial Production Methods
Industrial production methods for (3-Benzyl-1-bicyclo[11 the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and optimizing reaction conditions to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3-Benzyl-1-bicyclo[1.1.1]pentanyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form azo compounds.
Reduction: The benzyl group can be reduced to form the corresponding bicyclo[1.1.1]pentane derivative.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Bicyclo[1.1.1]pentane derivatives.
Substitution: Various hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-Benzyl-1-bicyclo[1.1.1]pentanyl)hydrazine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology
In biological research, this compound is explored for its potential as a bioisostere, a molecule that mimics the biological properties of another molecule. This makes it useful in the design of new drugs and therapeutic agents .
Medicine
In medicinal chemistry, this compound is investigated for its potential as an anticancer agent. Its unique structure allows it to interact with biological targets in ways that other compounds cannot .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties, such as high stability and reactivity. It is also explored for its potential in the production of polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of (3-Benzyl-1-bicyclo[1.1.1]pentanyl)hydrazine involves its interaction with molecular targets through its hydrazine moiety. This interaction can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The bicyclo[1.1.1]pentane core provides a rigid framework that enhances the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the same bicyclic core but differ in their substituents.
Benzyl hydrazine derivatives: These compounds have a similar hydrazine moiety but lack the bicyclic structure.
Uniqueness
(3-Benzyl-1-bicyclo[1.1.1]pentanyl)hydrazine is unique due to its combination of a rigid bicyclic core and a reactive hydrazine moiety. This combination provides it with unique chemical and biological properties that are not found in other compounds.
Propiedades
IUPAC Name |
(3-benzyl-1-bicyclo[1.1.1]pentanyl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c13-14-12-7-11(8-12,9-12)6-10-4-2-1-3-5-10/h1-5,14H,6-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVCIZTYNCZJRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NN)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-8-(4-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2520504.png)
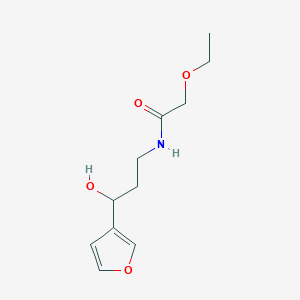
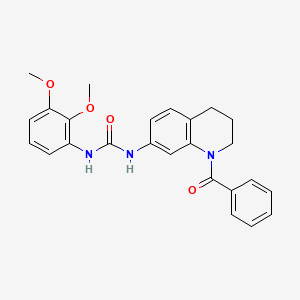
![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B2520511.png)
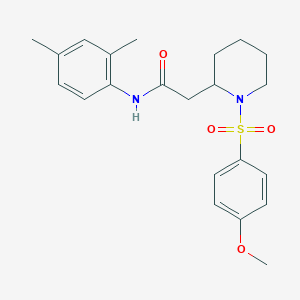
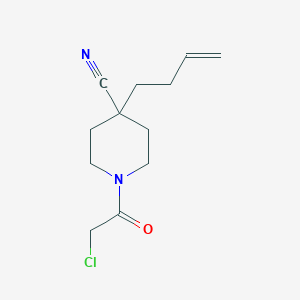
![2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyran]-4-one](/img/structure/B2520516.png)
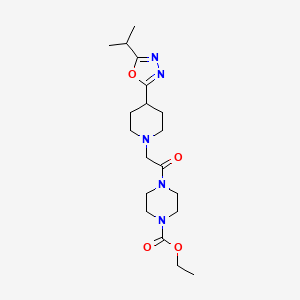
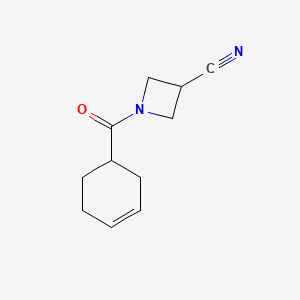
![4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B2520521.png)

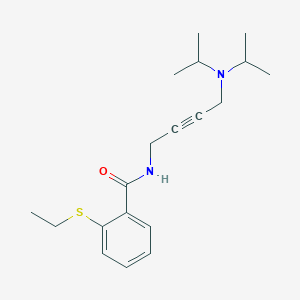
![8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2520525.png)
![2-(4-Methyl-3-nitrophenyl)benzo[d]thiazole](/img/structure/B2520526.png)
